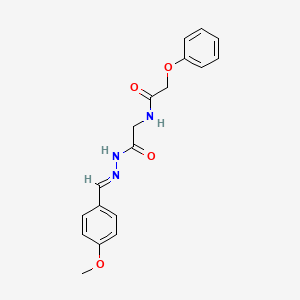

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Descripción general

Descripción

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a phenoxyacetamide moiety, and a methoxybenzylidene group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with 2-phenoxyacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenoxyacetamide compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have indicated that (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide exhibits promising anticancer activity. For instance, research has shown that similar hydrazone derivatives can selectively inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it is effective against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics. This suggests potential applications in treating infectious diseases .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic processes, particularly those relevant to cancer progression and neurodegenerative diseases. This characteristic opens avenues for its use in drug development targeting these conditions .

Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of similar hydrazone compounds were evaluated for their anticancer efficacy against various human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Testing

A comprehensive evaluation of the antimicrobial activity was conducted where this compound was tested against common bacterial strains. The compound exhibited effective inhibition, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Summary

| Property | Observation |

|---|---|

| Anticancer Activity | Significant inhibition of various cancer cell lines |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes related to cancer |

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage and phenoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

- (E)-N-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

- (E)-N-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Uniqueness

(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Actividad Biológica

The compound (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and hydrazine derivatives, followed by acylation with phenoxyacetic acid. The general reaction pathway can be summarized as follows:

- Formation of Hydrazone : Reacting 4-methoxybenzaldehyde with hydrazine.

- Acylation : The resulting hydrazone is then acylated with phenoxyacetic acid to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for related compounds have been reported in the range of 1.61 to 1.98 µg/mL, indicating potent anticancer activity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing:

- Inhibition Zones : Compounds with similar structures displayed inhibition zones comparable to standard antibiotics like norfloxacin.

- Minimum Inhibitory Concentrations (MIC) : MIC values were found to be significantly lower than those of conventional antibiotics, suggesting enhanced efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Hydrazone Linkage | Critical for anticancer activity through potential pro-apoptotic mechanisms |

| Phenoxy Acetamide Moiety | Contributes to antimicrobial activity by disrupting bacterial cell walls |

Case Studies

- Anticancer Study : A compound structurally related to this compound was tested on MCF-7 cells, showing a 50% reduction in cell viability at an IC50 of 1.75 µg/mL after 48 hours of treatment. This suggests a robust potential for further development as an anticancer agent .

- Antimicrobial Evaluation : In a study comparing various hydrazone derivatives, the compound exhibited a significant zone of inhibition against Staphylococcus aureus, comparable to standard treatments, highlighting its potential as an alternative antimicrobial agent .

Propiedades

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-9-7-14(8-10-15)11-20-21-17(22)12-19-18(23)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,19,23)(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPNTYUMYEJFQ-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.